molecular formula C20H23FN2O5 B12287063 (alphaR)-4-Fluoro-alpha-[(3S)-4-methyl-3-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-2-oxopentyl]-benzenepropanoic acid

(alphaR)-4-Fluoro-alpha-[(3S)-4-methyl-3-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-2-oxopentyl]-benzenepropanoic acid

Cat. No.: B12287063
M. Wt: 390.4 g/mol
InChI Key: JFQOJCVRJLLFGZ-UHFFFAOYSA-N
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Description

(alphaR)-4-Fluoro-alpha-[(3S)-4-methyl-3-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-2-oxopentyl]-benzenepropanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a fluoro-substituted benzene ring, an isoxazole moiety, and a propanoic acid group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is the amidomalonate synthesis, which involves the alkylation of a malonate ester followed by hydrolysis and decarboxylation . Another method is the reductive amination of an alpha-keto acid, which provides a straightforward route to the desired amino acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as fermentation and genetic engineering of microorganisms like Corynebacterium glutamicum have been employed to produce amino acids on an industrial scale . These methods leverage advanced metabolic engineering and systems biology to maximize production efficiency.

Chemical Reactions Analysis

Types of Reactions

(alphaR)-4-Fluoro-alpha-[(3S)-4-methyl-3-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-2-oxopentyl]-benzenepropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

(alphaR)-4-Fluoro-alpha-[(3S)-4-methyl-3-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-2-oxopentyl]-benzenepropanoic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (alphaR)-4-Fluoro-alpha-[(3S)-4-methyl-3-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-2-oxopentyl]-benzenepropanoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (alphaR)-4-Fluoro-alpha-[(3S)-4-methyl-3-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-2-oxopentyl]-benzenepropanoic acid lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoro group enhances its reactivity, while the isoxazole moiety contributes to its biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-6-methyl-5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-4-oxoheptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O5/c1-11(2)18(22-19(25)16-8-12(3)28-23-16)17(24)10-14(20(26)27)9-13-4-6-15(21)7-5-13/h4-8,11,14,18H,9-10H2,1-3H3,(H,22,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQOJCVRJLLFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC(C(C)C)C(=O)CC(CC2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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